molecular formula C28H28FNO7 B12032309 5-(4-Butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(4-Butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12032309
M. Wt: 509.5 g/mol
InChI Key: KWUKAISVPBOWJY-LCUIJRPUSA-N
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Description

5-(4-Butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the furan ring: This step may involve the use of a furan derivative and appropriate coupling reagents.

    Functional group modifications: The butoxy, methoxy, fluoro, and benzoyl groups are introduced through various substitution reactions, often requiring specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Alcohols, alkanes.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Organic synthesis: The compound can be used as a building block for more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug development:

Medicine

    Therapeutic agents: Investigated for potential use in treating various diseases.

Industry

    Materials science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Butoxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one analogs: Compounds with slight modifications in the functional groups.

    Other pyrrole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

    Structural complexity: The combination of multiple functional groups in a single molecule.

Properties

Molecular Formula

C28H28FNO7

Molecular Weight

509.5 g/mol

IUPAC Name

(4Z)-5-(4-butoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H28FNO7/c1-4-5-12-37-22-11-8-17(15-23(22)35-3)25-24(26(31)18-9-10-21(34-2)20(29)14-18)27(32)28(33)30(25)16-19-7-6-13-36-19/h6-11,13-15,25,31H,4-5,12,16H2,1-3H3/b26-24-

InChI Key

KWUKAISVPBOWJY-LCUIJRPUSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC)F)/O)/C(=O)C(=O)N2CC4=CC=CO4)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=CO4)OC

Origin of Product

United States

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